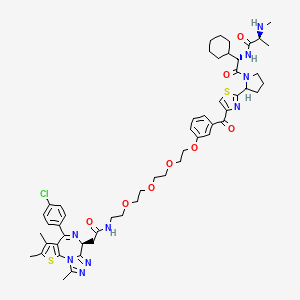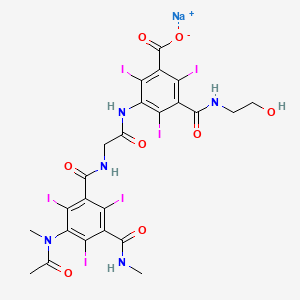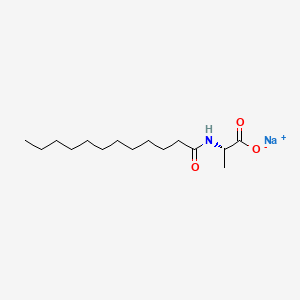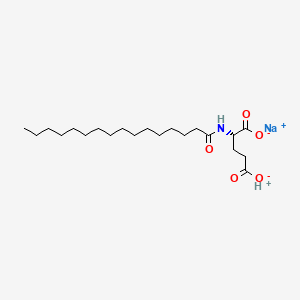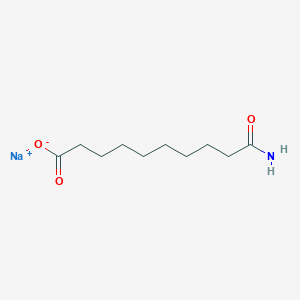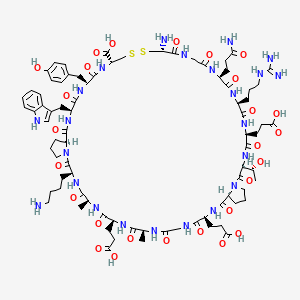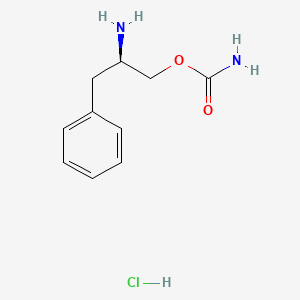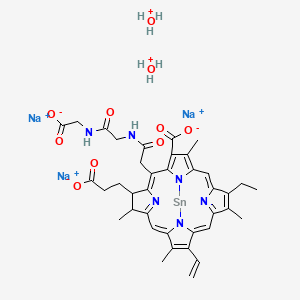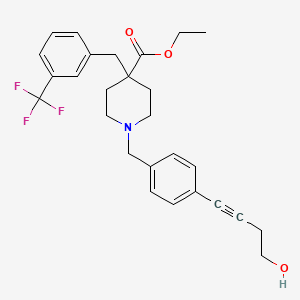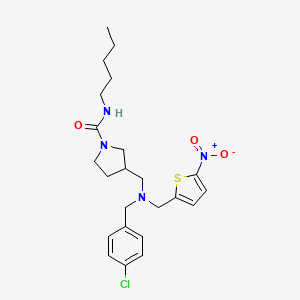
SR9011
Descripción general
Descripción
SR-9011, también conocido como Stenabolic, es un compuesto sintético que funciona como un agonista de REV-ERB. Fue desarrollado por el profesor Thomas Burris del Scripps Research Institute. Este compuesto ha captado una atención significativa debido a su potencial para regular los ritmos circadianos, mejorar el metabolismo y aumentar la resistencia . SR-9011 se explora a menudo por sus aplicaciones en diversos campos, incluyendo la medicina, la biología y la química.
Aplicaciones Científicas De Investigación
SR-9011 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar la regulación de los ritmos circadianos y el metabolismo.
Biología: SR-9011 se utiliza en investigaciones relacionadas con procesos celulares, incluyendo la función mitocondrial y el gasto energético.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos, enfermedades cardiovasculares y ciertos tipos de cáncer
Mecanismo De Acción
SR-9011 ejerce sus efectos uniéndose y activando los receptores nucleares REV-ERBα y REV-ERBβ. Estos receptores juegan un papel crucial en la regulación de la expresión de genes involucrados en los ritmos circadianos, el metabolismo y la inflamación . Al activar estos receptores, SR-9011 influye en varios procesos celulares, incluyendo la biogénesis mitocondrial, el metabolismo de los lípidos y la homeostasis de la glucosa .
Métodos De Preparación
La síntesis de SR-9011 implica múltiples pasos. Una de las rutas sintéticas incluye los siguientes pasos :
Paso 1: A una solución de N-(4-clorobencil)-1-(5-nitrotiofeno-2-il)metanamina en dicloroetano a 0°C, se añaden 2-naftaldehído, ácido acético y triacetoxihidruro de sodio. La mezcla de reacción se deja alcanzar la temperatura ambiente y se agita durante la noche. La capa orgánica se lava, se seca y se concentra para obtener tert-butil 2-((4-clorobencil)((5-nitrotiofeno-2-il)metil)amino)acetona.
Paso 2: El producto del paso 1 se trata con ácido clorhídrico 6M en metanol y se agita a temperatura ambiente durante la noche. El disolvente se elimina para obtener N-(4-clorobencil)-1-(5-nitrotiofeno-2-il)-N-(pirrolidin-3-ilmetil)metanamina clorhidrato.
Paso 3: El producto del paso 2 se hace reaccionar con cloruro de acetilo y trietilamina en diclorometano. La mezcla de reacción se agita a temperatura ambiente durante 1 hora, seguida de una purificación para obtener el compuesto final, 3-((4-clorobencil)((5-nitrotiofeno-2-il)metil)amino)metil)-N-pentilpirrolidina-1-carboxamida.
Análisis De Reacciones Químicas
SR-9011 experimenta diversas reacciones químicas, que incluyen:
Oxidación: SR-9011 se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El grupo nitro en SR-9011 se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores y diversos ácidos y bases. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
SR-9011 se compara a menudo con otros agonistas de REV-ERB, como SR9009 (Stenabolic). Ambos compuestos comparten mecanismos de acción similares, pero difieren en su eficacia y biodisponibilidad. SR-9011 se considera que tiene una mayor eficacia y una mejor biodisponibilidad en comparación con SR9009 . Otros compuestos similares incluyen GSK-4112 y Nidufexor, que también se dirigen a los receptores REV-ERB pero pueden tener diferentes perfiles farmacológicos .
Propiedades
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYOYQTTWJTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045516 | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-29-9 | |
| Record name | 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9011 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


